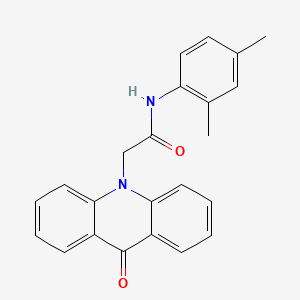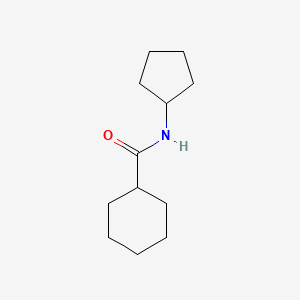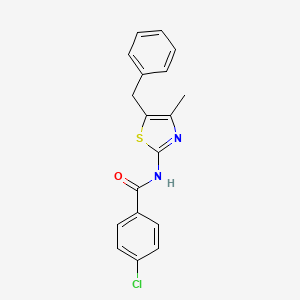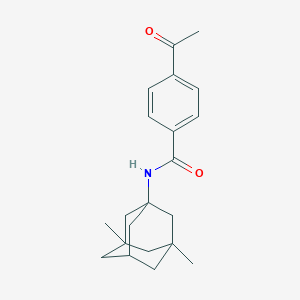
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide, also known as DMAPT, is a synthetic compound that has been studied extensively for its potential use in cancer treatment. DMAPT has been found to have anti-tumor effects in a variety of cancer types, and research is ongoing to better understand its mechanisms of action and potential clinical applications.
Mechanism of Action
The exact mechanism of action of N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide is not fully understood, but it is thought to involve the inhibition of the transcription factor NF-kappaB. NF-kappaB is a protein that plays a key role in regulating the immune system and inflammation, but it is also involved in the development and progression of cancer. N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has been found to inhibit NF-kappaB activity, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has been found to have other biochemical and physiological effects. For example, N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has been shown to have anti-inflammatory effects and to inhibit the growth and invasion of bacteria. N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide as a research tool is its specificity for inhibiting NF-kappaB activity. This allows researchers to study the role of NF-kappaB in various biological processes, including cancer development and progression. However, one limitation of N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide. One area of interest is the development of more specific and less toxic NF-kappaB inhibitors. Another area of interest is the use of N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide in combination with other cancer therapies, such as chemotherapy and radiation, to enhance their effectiveness. Additionally, research is ongoing to better understand the mechanisms of action of N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide and its potential clinical applications in cancer treatment and other diseases.
Synthesis Methods
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. One common method involves the reaction of 2,4-dimethylaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 9-chloroacridine. The final step involves the reaction of the resulting intermediate with ammonia to form N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has been the subject of numerous scientific studies, with a focus on its potential as an anti-cancer agent. Research has shown that N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has anti-tumor effects in a variety of cancer types, including breast, prostate, and lung cancer. N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-15-11-12-19(16(2)13-15)24-22(26)14-25-20-9-5-3-7-17(20)23(27)18-8-4-6-10-21(18)25/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQDNDQVVYKGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B7558245.png)
![N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B7558249.png)


![N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetamide](/img/structure/B7558277.png)
![N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7558280.png)
![1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558287.png)
![1-Benzyl-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558294.png)
![4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558295.png)
![1-[2-[(4-Oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]-4-phenyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7558309.png)
![2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid](/img/structure/B7558330.png)
![[2-(1-ethyl-2-phenylindol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7558338.png)